Aicar-13C2,15N

Doping Control Isotope Dilution Mass Spectrometry Method Validation

Quantitative bioanalysis of AICAR requires a stable isotope-labeled internal standard to correct matrix effects and ion suppression. Unlabeled AICAR is unsuitable, and unvalidated isotopologues introduce quantification errors. - **+3 Da mass shift** enables unambiguous detection vs. endogenous AICAR (2,186 ng/mL mean) - Validated for urinary AICAR in elite athletes (Thomas et al., 2010; LOQ 100 ng/mL, ~100% accuracy) - Used in equine doping control (Wong et al., 2017; 150 ng/mL spike) - Purity ≥95%, solid form, LC-MS grade

Molecular Formula C9H14N4O5
Molecular Weight 261.21 g/mol
Cat. No. B12383837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAicar-13C2,15N
Molecular FormulaC9H14N4O5
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
InChIInChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1/i4+1,7+1,12+1
InChIKeyRTRQQBHATOEIAF-OJSSWAJASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AICAR-13C2,15N Overview


AICAR-13C2,15N (CAS: 1609374-70-0) is a stable isotope-labeled analog of the endogenous AMPK activator AICAR (Acadesine), wherein two carbon-12 atoms are replaced with carbon-13 and one nitrogen-14 atom with nitrogen-15 . This isotopic labeling imparts a nominal mass shift of +3 Da relative to unlabeled AICAR, enabling its unambiguous detection and quantification by mass spectrometry . As a research chemical, it is supplied as a solid with a purity typically ≥95% and is intended for use as an internal standard or tracer in analytical and metabolic studies .

Why AICAR-13C2,15N Cannot Be Substituted


In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are essential to correct for matrix effects, analyte recovery variability, and ion suppression [1]. However, not all SIL analogs are functionally equivalent. Unlabeled AICAR co-elutes with endogenous analyte, making it unsuitable as an internal standard for accurate quantification [2]. AICAR isotopologues labeled with different patterns (e.g., 13C5-AICAR or 15N4-AICAR ribotide) exhibit distinct mass shifts and chromatographic behaviors, necessitating the procurement of the specific isotopologue validated in the target analytical method [3]. Using an unvalidated substitute introduces quantification inaccuracies and can compromise the integrity of comparative data.

AICAR-13C2,15N Comparative Evidence


Quantitative Accuracy by Isotope Dilution

In a fully validated isotope-dilution LC-MS/MS method for urinary AICAR quantification, the use of a 13C,15N-labeled AICAR internal standard (AICAR-13C2,15N equivalent) achieved an accuracy of approximately 100% across low, mid, and high concentration ranges [1]. In contrast, methods relying on external calibration with unlabeled AICAR standards typically exhibit lower accuracy due to uncorrected matrix effects and recovery losses [1].

Doping Control Isotope Dilution Mass Spectrometry Method Validation

Matrix Effect Correction in Urine

A study by Wang et al. (2024) explicitly employed a 15N,13C2-labeled AICAR internal standard (AICAR-IS) to diminish potential matrix effects and obtain correct quantitative results for AICAR in urine [1]. This approach is superior to using a structural analog as an internal standard because a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and mimics its behavior throughout the entire sample preparation and ionization process, thereby providing the most robust correction for ion suppression/enhancement [2].

LC-MS/MS Matrix Effects Bioanalysis

Sensitivity in Doping Control

The validated isotope-dilution LC-MS/MS method using a 13C,15N-labeled AICAR internal standard (functionally equivalent to AICAR-13C2,15N) achieved a limit of quantification (LOQ) of 100 ng/mL for AICAR in urine [1]. This LOQ is sufficient to detect endogenous AICAR levels (mean ~2,186 ng/mL) and potential exogenous administration, a sensitivity benchmark established using the isotopically labeled internal standard for reliable quantitation at the lower end of the calibration curve.

Doping Control Sensitivity Limit of Quantification

Specificity in Equine Doping Control

In a validated LC-MS/MS method for detecting AICAR in equine urine and plasma, [13C2,15N]-AICAR was used as an internal standard at a concentration equivalent to 150 ng/mL in the final sample [1]. The use of this specific isotopologue allowed for unambiguous identification and quantification of the target analyte in a complex biological matrix, ensuring that the analytical signal was specific to AICAR and not confounded by matrix interferences or endogenous compounds with similar mass.

Equine Doping Control LC-MS/MS Specificity

AICAR-13C2,15N Applications


WADA-Accredited Doping Control

Procure AICAR-13C2,15N to implement the fully validated isotope-dilution LC-MS/MS method for quantifying urinary AICAR concentrations in elite athletes, as established by Thomas et al. (2010). This method, which achieves ~100% accuracy and an LOQ of 100 ng/mL, is specifically designed to distinguish between endogenous AICAR levels (mean 2,186 ng/mL) and potential exogenous administration [1].

Equine Doping Control

Utilize AICAR-13C2,15N as the internal standard in LC-MS/MS assays for the detection of AICAR in equine urine and plasma. The method, validated by Wong et al. (2017), employs a 150 ng/mL spike of the labeled internal standard to ensure unambiguous identification and quantification of the banned substance in complex biological matrices [2].

Clinical Pharmacokinetic Studies

For research involving the administration of unlabeled AICAR (e.g., studies on AMPK activation, glucose/lipid metabolism, or cardioprotection), AICAR-13C2,15N is essential for developing robust LC-MS/MS assays to accurately quantify drug concentrations in plasma, urine, or tissue samples. Its use mitigates matrix effects and ensures reliable pharmacokinetic data, as demonstrated in related metabolic studies [3].

Metabolomics and Flux Analysis

In cellular metabolomics studies investigating the effects of AICAR on nucleotide synthesis, glycerolipid, and ceramide pathways, AICAR-13C2,15N can serve as a precise tracer [4]. Its unique isotopic signature (+3 Da shift) allows researchers to track its incorporation into downstream metabolites using LC-MS, distinguishing it from endogenous unlabeled AICAR and other isotopologues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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